Advanced Fluorinated Scaffolds: 3-(Difluoromethyl)-3-fluoropyrrolidine in Drug Design
Advanced Fluorinated Scaffolds: 3-(Difluoromethyl)-3-fluoropyrrolidine in Drug Design
Topic: 3-(Difluoromethyl)-3-fluoropyrrolidine (CAS 2624135-98-2) Content Type: Technical Whitepaper & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary
3-(Difluoromethyl)-3-fluoropyrrolidine (CAS 2624135-98-2) represents a cutting-edge "quaternary fluorinated" scaffold. Unlike traditional gem-difluoro or trifluoromethyl motifs, this structure introduces a chiral quaternary center at the C3 position bearing both a fluorine atom (
This specific substitution pattern offers a unique pharmacological profile:
-
Metabolic Blockade: The quaternary center completely blocks oxidative metabolism at the C3 position.
-
Lipophilicity Modulation: The
group acts as a lipophilic hydrogen bond donor (HBD), offering a "polarity break" compared to the highly lipophilic group. -
Conformational Locking: The gauche effect between the ring nitrogen and the fluorine substituents restricts the pyrrolidine ring pucker, potentially reducing the entropic penalty of binding to protein targets.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data | Notes |
| CAS Number | 2624135-98-2 | Recently indexed; often supplied as HCl or TFA salt. |
| IUPAC Name | 3-(Difluoromethyl)-3-fluoropyrrolidine | |
| Molecular Formula | ||
| Molecular Weight | 139.12 g/mol | Fragment-based drug discovery (FBDD) friendly. |
| ClogP (Est.) | 0.8 – 1.2 | Higher than pyrrolidine, lower than 3-CF3-pyrrolidine. |
| pKa (Conj. Acid) | ~7.5 – 8.2 | Reduced basicity due to |
| H-Bond Donors | 2 | Amine N-H and Difluoromethyl C-H ( |
Strategic Application in Medicinal Chemistry
The "Fluorine Quaternary" Advantage
In drug design, replacing a hydrogen or a methyl group with a fluoroalkyl group is standard. However, the 3-fluoro-3-(difluoromethyl) motif is superior in specific contexts:
-
Bioisostere for tert-Butyl: It mimics the steric bulk of a tert-butyl group but with significantly lower lipophilicity and higher metabolic stability.
-
pKa Tuning: The electron-withdrawing nature of the F and
groups lowers the pKa of the pyrrolidine nitrogen. This is critical for improving oral bioavailability by reducing ionization at physiological pH (7.4) and enhancing blood-brain barrier (BBB) permeability.
Conformational Control
The presence of the electronegative fluorine and difluoromethyl group creates a strong stereoelectronic preference. The C-F bond tends to align anti-periplanar to the N-C bond or adjacent C-H bonds to minimize dipole repulsion, locking the pyrrolidine into a specific envelope conformation. This pre-organization can enhance binding affinity.
Synthesis Protocol
Note: Due to the high value and specific substitution of this scaffold, a robust 3-step synthesis starting from N-Boc-3-pyrrolidinone is the industry standard.
Step 1: Nucleophilic Difluoromethylation
Objective: Install the difluoromethyl group at C3.
-
Reagents:
(Difluoromethyltrimethylsilane), CsF (Catalyst). -
Solvent: THF or DMF.
-
Conditions:
to RT. -
Mechanism: Fluoride initiates the desilylation of
, generating a transient difluoromethyl anion equivalent which attacks the ketone. -
Critical Control: Strictly anhydrous conditions are required to prevent protonation of the difluoromethyl anion by water (forming
).
Step 2: Deoxofluorination (The Critical Step)
Objective: Convert the tertiary alcohol to a fluorine atom to create the quaternary center.
-
Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.
-
Solvent:
(DCM). -
Conditions:
to RT. -
Mechanism: The hydroxyl group attacks the sulfur center, creating a good leaving group. Fluoride ion then displaces this group.
-
Troubleshooting: The electron-withdrawing
group destabilizes the carbocation character, making this substitution sluggish. Heating may be required, but risk of elimination (alkene formation) increases. XtalFluor-E with is often preferred over DAST for better safety and selectivity.
Step 3: Deprotection
Objective: Reveal the free amine.
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Product Isolation: The product is best isolated as the Hydrochloride salt for stability.
Visualized Workflows
Synthesis Pathway (Retrosynthesis Logic)
Figure 1: Step-by-step synthesis from commercially available starting materials.
Decision Matrix: When to Use This Scaffold
Figure 2: Strategic rationale for selecting the 3-fluoro-3-(difluoromethyl) motif over alternatives.
Detailed Experimental Protocol (Self-Validating)
Protocol: Deoxofluorination of N-Boc-3-hydroxy-3-(difluoromethyl)pyrrolidine
Safety Warning: DAST and XtalFluor reagents can generate HF. Perform in a well-ventilated fume hood using plasticware or HF-resistant glassware where appropriate.
-
Preparation:
-
Dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Dissolve N-Boc-3-hydroxy-3-(difluoromethyl)pyrrolidine (1.0 eq, 5 mmol) in anhydrous DCM (20 mL).
-
Cool the solution to
using a dry ice/acetone bath.
-
-
Addition:
-
Add DAST (1.5 eq, 7.5 mmol) dropwise via syringe over 10 minutes.
-
Observation: The solution may turn slightly yellow.
-
-
Reaction:
-
Stir at
for 1 hour. -
Allow the reaction to warm to Room Temperature (RT) slowly over 4 hours.
-
Validation: Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS. The starting material (alcohol) peak should disappear.
-
-
Quench & Workup:
-
Cool the mixture back to
. -
Critical Step: Quench by slow addition of saturated aqueous
. Caution: Vigorous evolution. -
Extract with DCM (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Yield Expectation: 60-75%.
-
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hu, J., et al. (2015). Nucleophilic Difluoromethylation of Ketones. Chemical Reviews. Link
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry. Link
-
Prakash, G. K. S., & Krishnamurti, R. (1991). The Ruppert-Prakash Reagent: Revolutionizing Trifluoromethylation. Journal of the American Chemical Society. Link
-
BenchChem. (2025). Synthesis of (S)-3-(Difluoromethyl)pyrrolidine Technical Guide. Link (Cited for general pyrrolidine handling protocols).
